molecular formula C23H26O5 B016102 4,4'-Bis(trimethylacetoxy)benzophenone CAS No. 112004-83-8

4,4'-Bis(trimethylacetoxy)benzophenone

Cat. No. B016102
CAS RN: 112004-83-8
M. Wt: 382.4 g/mol
InChI Key: KTYGBVWDYRYTSS-UHFFFAOYSA-N
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Description

4,4'-Bis(trimethylacetoxy)benzophenone (BTABP) is a type of chromophore, a molecule that absorbs light in the visible range of the electromagnetic spectrum. It has a wide range of applications in the scientific and industrial fields, from the synthesis of dyes and pigments to the production of optical materials. BTABP is a valuable tool for research and development due to its unique properties and its ability to be used in a variety of experiments.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Benzophenone-based derivatives, such as “4,4’-Bis(trimethylacetoxy)benzophenone”, have attracted considerable attention in the molecular design of OLED materials . They offer advantages over their inorganic counterparts, facilitating the creation of customizable and contoured lighting panels .

Thermally Activated Delayed Fluorescent (TADF) Emitters

Benzophenone functions as a classical phosphor with high intersystem crossing efficiency . This makes it a compelling candidate for effective reverse intersystem crossing, leading to the development of TADF emitters .

High External Quantum Efficiencies (EQEs)

Benzophenone-based compounds can convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), achieving exceptionally high EQEs .

Host Materials in OLED Devices

Benzophenone-based compounds are used as host materials in OLED devices . They contribute to the overall performance and efficiency of these devices .

Emissive Material in OLED Devices

In addition to being used as host materials, benzophenone-based compounds are also used as emissive materials in OLED devices . For instance, an additional emitter was used in tandem with emissive material EA20 to achieve desirable emission .

Water Treatment

Benzophenone-4, a derivative of benzophenone, has been identified as an emergent contaminant detected in wastewater treatment plants (WWTPs) . Studies have focused on the degradation of this compound by chlorine and advanced oxidation processes to achieve superior mineralization results .

properties

IUPAC Name

[4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O5/c1-22(2,3)20(25)27-17-11-7-15(8-12-17)19(24)16-9-13-18(14-10-16)28-21(26)23(4,5)6/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYGBVWDYRYTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408474
Record name 4,4'-BIS(TRIMETHYLACETOXY)BENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(trimethylacetoxy)benzophenone

CAS RN

112004-83-8
Record name 4,4'-BIS(TRIMETHYLACETOXY)BENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-((2,2-DIMETHYLPROPANOYL)OXY)BENZOYL)PHENYL PIVALATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 10 g of 4,4'dihydroxybenzophenone in pyridine (40 ml) was treated with trimethylacetyl chloride and refluxed for 5 hours. The resultant solution was concentrated under reduced pressure and ETOAc added. The organic layer was washed with H2O, 5% aq. K2CO3, 1% aq. NaOH and dried over MgSO4 and concentrated to give approximately 13 g of a beige solid which was further chromatographed using 7/93 ethyl acetate-toluene to yield 2.83 g (20%) of the monoester (a) and 3.42 g (19%) (b) of the title compound; M.P.=166°-167° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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